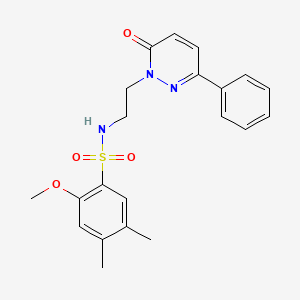
2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex chemical compound with a diverse range of applications in scientific research, pharmaceuticals, and industry. This compound combines several functional groups, which confer unique chemical reactivity and biological activity, making it a subject of interest for various research fields.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step procedures. Starting materials such as 2-methoxy-4,5-dimethylbenzenesulfonamide and 3-phenylpyridazin-6-one undergo a series of reactions. These reactions may include sulfonation, alkylation, and amidation under controlled conditions involving specific catalysts and solvents.
Industrial production methods: : On an industrial scale, the production of this compound is optimized to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysis are employed. The industrial process also incorporates stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of reactions it undergoes: : 2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is capable of undergoing a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions might target the nitro or carbonyl groups present in the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially involving the methoxy and methyl groups.
Common reagents and conditions: : Typical reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve alkyl halides or acids under acidic or basic conditions.
Major products formed from these reactions: : Depending on the reaction pathway, products can include sulfoxides, sulfones, reduced amines, or substituted derivatives of the original compound.
Scientific Research Applications
2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide finds usage in:
Chemistry: : Its diverse reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: : It can be used in biochemical assays to study enzyme interactions and metabolic pathways due to its distinct functional groups.
Medicine: : Investigated for potential therapeutic properties, it may act as a lead compound in drug development, particularly for anti-inflammatory or anti-cancer agents.
Industry: : Serves as a specialty chemical in the formulation of dyes, pigments, and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which the compound exerts its effects: : The biological activity of 2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is driven by its ability to interact with specific molecular targets in cells. This may involve binding to enzymes or receptors, modulating their activity.
Molecular targets and pathways involved: : The compound can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. Detailed studies often reveal interactions with key proteins or nucleic acids, modulating their function.
Comparison with Similar Compounds
Comparison with other similar compounds: : Compared to other sulfonamide-based compounds, 2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide stands out due to its unique combination of methoxy, dimethyl, and phenylpyridazinyl groups. These functional groups confer distinct chemical and biological properties, enhancing its versatility and effectiveness.
List of similar compounds
Sulfanilamide
Sulfathiazole
Pyridazinone derivatives
This comprehensive exploration underscores the significance of this compound across multiple disciplines, highlighting its synthesis, reactivity, and diverse applications.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-13-19(28-3)20(14-16(15)2)29(26,27)22-11-12-24-21(25)10-9-18(23-24)17-7-5-4-6-8-17/h4-10,13-14,22H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDPPXCHSCJHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2992874.png)

![N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2992880.png)

![2-[4-(3-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[2-(2,4-difluorophenyl)-5-methylpyrazol-3-yl]-5-methylpyrazol-3-ol](/img/structure/B2992883.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B2992884.png)


![4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2992890.png)


![4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate](/img/structure/B2992893.png)
![2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2992894.png)

